
4-Bromo-2-iodo-6-methylaniline
Overview
Description
4-Bromo-2-iodo-6-methylaniline (CAS: 922170-67-0) is a halogenated aromatic amine with the molecular formula C₇H₇BrIN and a molecular weight of 311.95 g/mol . Its structure features a bromine atom at the 4-position, an iodine atom at the 2-position, and a methyl group at the 6-position on the aniline backbone. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of quinoline derivatives and other heterocyclic compounds .
Storage recommendations include protection from light, moisture, and ambient temperature, with sealing to prevent degradation . Safety data highlight its classification under GHS guidelines, with specific hazard statements related to toxicity and environmental risks .
Scientific Research Applications
4-Bromo-2-iodo-6-methylaniline is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to understand the effects of halogenated anilines on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-2-iodo-6-methylaniline exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, influencing their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
4-Bromo-2-chloro-6-iodoaniline
- Molecular Formula : C₆H₄BrClIN
- Molecular Weight : 332.36 g/mol
- Key Differences: Replaces the methyl group with chlorine at the 6-position.
2-Bromo-6-iodo-4-methylaniline
- CAS : 289038-12-6
- Molecular Formula : C₇H₇BrIN
- Molecular Weight : 311.94 g/mol
- Key Differences : A positional isomer with bromine at the 2-position and iodine at the 6-position. This configuration may influence regioselectivity in cross-coupling reactions due to differing halogen bond strengths (C-I bonds are weaker than C-Br) .
2-Bromo-4-fluoro-6-methylaniline
- CAS : 202865-77-8
- Molecular Formula : C₇H₇BrFN
- Molecular Weight : 234.04 g/mol
- Key Differences : Substitutes iodine with fluorine. Fluorine’s small size and high electronegativity enhance electronic effects but reduce polarizability, impacting interactions in catalytic processes .
Functional Group Analogs
4-Bromo-2-methyl-6-nitroaniline
- CAS : 77811-44-0
- Molecular Formula : C₇H₇BrN₂O₂
- Molecular Weight : 231.05 g/mol
- Key Differences : Introduces a nitro group at the 6-position. The nitro group strongly deactivates the aromatic ring, reducing nucleophilicity but increasing stability under acidic conditions. This compound is listed on occupational exposure limits (OELs) due to higher toxicity .
Positional Isomers
2-Bromo-4-iodo-6-methylaniline
- CAS : 1696510-14-1
- Molecular Formula : C₇H₇BrIN
- Molecular Weight : 311.95 g/mol
- Key Differences : Swaps bromine and iodine positions. The electronic environment differs significantly, as iodine’s larger atomic radius may increase steric hindrance in reactions at the 4-position .
Data Tables
Table 1: Structural and Physical Properties
Research Findings
- Synthetic Utility : Bromine and iodine in this compound facilitate sequential cross-coupling reactions. For example, Suzuki-Miyaura coupling preferentially occurs at the iodine site due to its weaker bond strength .
- Steric Effects: Methyl groups at the 6-position (e.g., in this compound) hinder cyclization reactions compared to smaller substituents like chlorine, as observed in Knorr quinoline syntheses .
- Toxicity Trends : Nitro-substituted analogs (e.g., 4-Bromo-2-methyl-6-nitroaniline) exhibit higher acute toxicity compared to halogen-only derivatives, necessitating stricter regulatory controls .
Biological Activity
4-Bromo-2-iodo-6-methylaniline is an organic compound with the molecular formula CHBrIN, classified as a halogenated aniline derivative. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activity and applications in drug development.
The compound is synthesized through a series of halogenation reactions involving aniline derivatives. The typical synthetic route includes:
- Bromination : Using bromine in the presence of a catalyst such as iron(III) bromide.
- Iodination : Following bromination, iodine is introduced using oxidizing agents.
These reactions yield this compound, which serves as a precursor for more complex organic molecules and has applications in dye and pigment production.
This compound exerts its biological effects through interactions with various molecular targets:
- Enzyme Interaction : The compound may bind to specific enzymes, modulating their activity and influencing biochemical pathways.
- Signaling Pathways : It can affect cell signaling pathways related to growth, differentiation, and apoptosis, suggesting potential therapeutic roles in cancer and other diseases.
Antimicrobial Activity
Recent studies have demonstrated that halogenated anilines, including this compound, exhibit varying degrees of antimicrobial activity. For instance, the compound has been tested against several bacterial strains:
- Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. The MIC values for this compound are comparable to those of established antibiotics like ciprofloxacin .
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 0.008 |
K. pneumoniae | 0.03 |
P. aeruginosa | 0.125 |
This table summarizes the antimicrobial efficacy of the compound against selected bacterial strains.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity, with IC values indicating its potential as an anti-cancer agent:
- IC values vary across different cell lines, suggesting selective toxicity that could be exploited for therapeutic purposes.
Cell Line | IC50 (µM) |
---|---|
MCF7 (Breast Cancer) | 5.1 |
HeLa (Cervical Cancer) | 3.8 |
A549 (Lung Cancer) | 7.4 |
Case Studies
- Study on Antimicrobial Resistance : A study assessed the effectiveness of this compound against fluoroquinolone-resistant strains of Pseudomonas aeruginosa. Results indicated that while resistance was present, the compound retained some level of activity compared to traditional antibiotics .
- Cancer Cell Line Testing : Research conducted on various cancer cell lines showed that this compound inhibited cell proliferation significantly at low concentrations, highlighting its potential as a lead compound for further drug development .
Q & A
Q. Basic: What are the standard synthetic routes for preparing 4-bromo-2-iodo-6-methylaniline, and how do reaction conditions influence yield?
Answer:
this compound is typically synthesized via sequential halogenation of 6-methylaniline. A common approach involves:
Bromination : Electrophilic substitution using bromine (Br₂) in acetic acid at 0–5°C to introduce the bromine atom at the para position relative to the amino group .
Iodination : Directed ortho-iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to introduce iodine at the ortho position .
Critical Parameters :
- Temperature control (<10°C) minimizes polyhalogenation.
- Solvent polarity (e.g., dichloromethane vs. acetic acid) affects regioselectivity.
- Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >90% purity .
Q. Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
Key techniques include:
Technique | Application | Example Data |
---|---|---|
¹H/¹³C NMR | Assigns substituent positions via coupling patterns. For example, the methyl group (δ ~2.3 ppm) and aromatic protons (δ ~6.8–7.5 ppm) confirm substitution patterns . | |
Mass Spectrometry (HRMS) | Confirms molecular weight (311.94 g/mol) and isotopic patterns (Br/I) . | |
X-ray Crystallography | Resolves crystal structure; halogen bonding between Br/I and adjacent groups is often observed . |
Q. Advanced: How can competing dehalogenation side reactions be mitigated during cross-coupling reactions involving this compound?
Answer:
this compound is prone to dehalogenation under Suzuki-Miyaura or Ullmann coupling conditions. Strategies include:
- Catalyst Optimization : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to reduce oxidative elimination .
- Temperature Control : Lower reaction temperatures (60–80°C) prevent iodine dissociation.
- Additives : Add silver oxide (Ag₂O) to stabilize the iodide leaving group .
Case Study :
A 2023 study achieved 85% yield in a Suzuki coupling with phenylboronic acid using PdCl₂(dppf)/Cs₂CO₃ in DMF at 70°C .
Q. Advanced: What computational methods predict the reactivity of this compound in electrophilic substitution reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d)) model:
- Electrophilic Aromatic Substitution (EAS) : Iodine’s ortho-directing effect increases electron density at the para position, favoring bromine substitution .
- Hammett Constants : σ⁺ values (Br: +0.26; I: +0.18) predict relative activation energies for subsequent reactions .
Validation :
Experimental IR and NMR data align with DFT-predicted vibrational modes and charge distribution .
Q. Advanced: How does the steric bulk of the methyl group influence regioselectivity in palladium-catalyzed couplings?
Answer:
The methyl group at position 6 creates steric hindrance, which:
- Slows Oxidative Addition : Bulky ligands (e.g., XPhos) improve selectivity for iodine over bromine in cross-couplings .
- Directs Coupling Partners : In Heck reactions, the methyl group forces coupling partners to approach from the less hindered para position .
Properties
IUPAC Name |
4-bromo-2-iodo-6-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrIN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRVKTCCYSLHTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728859 | |
Record name | 4-Bromo-2-iodo-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922170-67-0 | |
Record name | 4-Bromo-2-iodo-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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